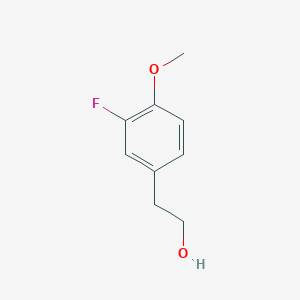

3-Fluoro-4-methoxyphenethyl alcohol

CAS No.: 404-91-1

Cat. No.: VC2337996

Molecular Formula: C9H11FO2

Molecular Weight: 170.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 404-91-1 |

|---|---|

| Molecular Formula | C9H11FO2 |

| Molecular Weight | 170.18 g/mol |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |

| Standard InChI Key | CTZFMMKZSPJHOS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CCO)F |

| Canonical SMILES | COC1=C(C=C(C=C1)CCO)F |

Introduction

Chemical Identity and Basic Properties

3-Fluoro-4-methoxyphenethyl alcohol, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an organic compound with significant relevance in chemical research. It is characterized by a specific molecular structure containing a fluorine atom and a methoxy group attached to a phenethyl alcohol framework, creating a unique chemical entity with specialized reactivity profiles.

The compound is identified by several key parameters that establish its chemical identity:

| Parameter | Value |

|---|---|

| CAS Number | 404-91-1 |

| Molecular Formula | C9H11FO2 |

| Molecular Weight | 170.18 g/mol |

| Standard InChI | InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3 |

| Standard InChIKey | CTZFMMKZSPJHOS-UHFFFAOYSA-N |

| SMILES Notation | COC1=C(C=C(C=C1)CCO)F |

The compound features several noteworthy structural elements, including a benzene ring with fluoro and methoxy substituents at positions 3 and 4, respectively, and an ethanol moiety extending from the ring. This specific arrangement of functional groups contributes to its chemical behavior and potential applications in various research settings.

Synthesis Methodologies

The primary synthetic route to obtain 3-Fluoro-4-methoxyphenethyl alcohol involves the reduction of the corresponding carboxylic acid. A well-documented synthesis pathway begins with 3-fluoro-4-methoxyphenylacetic acid as the starting material.

Reduction Synthesis Pathway

The synthesis proceeds through the following specific protocol:

-

Dissolution of 2-(3-fluoro-4-methoxyphenyl)acetic acid (400 mg, 2.17 mmol) in tetrahydrofuran (4 mL)

-

Cooling of the reaction solution to 0°C

-

Portionwise addition of lithium aluminium hydride (90.8 mg, 2.39 mmol)

-

Wrapping of the flask with aluminum foil (to protect from light)

-

Stirring of the resulting solution for 1 hour at room temperature

-

Quenching of the reaction by addition of 2 mL of water/ice

-

Concentration of the resulting mixture under vacuum

-

Extraction with ethyl acetate (2×10 mL)

-

Combination and evaporation of the organic layers

This synthetic procedure yields approximately 290 mg (78%) of 3-Fluoro-4-methoxyphenethyl alcohol as a colorless oil . The protection from light during the reaction suggests potential photosensitivity of either the reagents or the product, which could be an important consideration for handling and storage.

The reduction reaction is a classic conversion of a carboxylic acid to a primary alcohol using lithium aluminium hydride as the reducing agent. This methodology represents a selective and efficient approach to obtaining the target compound with good yield under relatively mild conditions.

Chemical Reactivity and Applications

3-Fluoro-4-methoxyphenethyl alcohol demonstrates significant value in multiple research domains, primarily due to its functional group profile that enables various chemical transformations.

Role in Organic Synthesis

The compound serves as a valuable intermediate in chemical syntheses owing to its reactive functional groups. The presence of the primary alcohol group provides a handle for numerous transformations, including:

-

Oxidation to corresponding aldehydes or carboxylic acids

-

Conversion to leaving groups (such as halides or sulfonates) for subsequent nucleophilic substitution reactions

-

Esterification to produce various esters

-

Etherification to create more complex molecular architectures

The incorporation of fluorine in the aromatic ring enhances the compound's utility in medicinal chemistry applications. Fluorine substitution is often employed in drug design to improve metabolic stability, lipophilicity, and binding interactions with target proteins.

Research Applications

Current studies focus on exploring the biological activities of 3-Fluoro-4-methoxyphenethyl alcohol and its derivatives. These investigations aim to understand how these compounds interact with cellular pathways involved in:

-

Cancer proliferation mechanisms

-

Bacterial resistance pathways

-

Potential therapeutic applications

Future research directions include developing new therapeutic agents based on structural modifications of 3-Fluoro-4-methoxyphenethyl alcohol. Its versatility makes it an important compound in both research and industrial settings, particularly in medicinal chemistry and organic synthesis.

Analytical Characterization

The accurate identification and characterization of 3-Fluoro-4-methoxyphenethyl alcohol is essential for quality control and research purposes. Several analytical techniques provide valuable data for this compound.

Chromatographic Analysis

Chromatographic methods would commonly be employed to assess the purity of 3-Fluoro-4-methoxyphenethyl alcohol. The compound's moderate polarity due to the hydroxyl group, combined with the lipophilicity contributed by the aromatic ring, would make it amenable to analysis by reversed-phase HPLC or GC-MS.

Mass Spectrometry Data

Predicted collision cross-section data for various adducts of 3-Fluoro-4-methoxyphenethyl alcohol provide valuable information for mass spectrometric analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.08159 | 134.6 |

| [M+Na]+ | 193.06353 | 146.9 |

| [M+NH4]+ | 188.10813 | 142.5 |

| [M+K]+ | 209.03747 | 140.5 |

| [M-H]- | 169.06703 | 135.0 |

| [M+Na-2H]- | 191.04898 | 140.6 |

| [M]+ | 170.07376 | 136.3 |

| [M]- | 170.07486 | 136.3 |

These collision cross-section values represent the effective area of the molecule and its adducts when interacting with a buffer gas during ion mobility spectrometry measurements. This data is particularly useful for identification and structural characterization using advanced mass spectrometric techniques .

Comparison with Related Compounds

Examining 3-Fluoro-4-methoxyphenethyl alcohol in the context of structurally related compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with 4-Methoxyphenethyl Alcohol

4-Methoxyphenethyl alcohol (CAS: 702-23-8) represents a closely related compound that lacks the fluorine substitution. This structural difference results in distinct chemical and physical properties:

| Property | 3-Fluoro-4-methoxyphenethyl alcohol | 4-Methoxyphenethyl alcohol |

|---|---|---|

| Molecular Formula | C9H11FO2 | C9H12O2 |

| Molecular Weight | 170.18 g/mol | 152.19 g/mol |

| Physical State | Colorless oil | Clear light brown liquid after melting |

| Melting Point | Not specified in sources | 26-28°C |

| Boiling Point | Not specified in sources | 334-336°C |

| Density | Not specified in sources | 1.058±0.06 g/cm³ (20°C, 760 Torr) |

The addition of the fluorine atom in 3-Fluoro-4-methoxyphenethyl alcohol significantly alters its electronic properties, potentially affecting its reactivity in chemical transformations and its interactions with biological systems. The higher electronegativity of fluorine likely influences the electron distribution within the molecule, potentially enhancing certain reaction pathways that are less favorable with 4-methoxyphenethyl alcohol .

Unlike 3-Fluoro-4-methoxyphenethyl alcohol, 4-methoxyphenethyl alcohol has documented applications in the flavor and fragrance industry, with a reported aroma profile described as "fresh citrus juice." This suggests that the fluorine substitution in 3-Fluoro-4-methoxyphenethyl alcohol may substantially alter its sensory properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume